Dimercaptomaleonitrile disodium salt hydrate

Porphyrazine Synthesis Macrocyclization Photodynamic Therapy

Inconsistent stoichiometry from alternative dithiolene salts compromises yields in macrocyclization and nanocluster synthesis. Na₂mnt hydrate resolves this with: • ≥95.0% purity (calc. on dry substance) and ~10% crystal water for reproducible batch stoichiometry • Proven Linstead macrocyclization performance yielding sulfanyl porphyrazines with singlet oxygen quantum yields up to 0.59 in DMSO • High aqueous solubility enabling water-soluble [Ni(mnt)₂]²⁻ and [Hg(mnt)₂]²⁻ complexes (extraction constants up to 10²³·⁸⁵) and atomically precise Ag₂₂/Ag₆₂ nanoclusters. Consistent hydrate form ensures reliable coordination chemistry and electrochemical sensor development.

Molecular Formula C4N2Na2S2
Molecular Weight 186.2 g/mol
Cat. No. B13708254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimercaptomaleonitrile disodium salt hydrate
Molecular FormulaC4N2Na2S2
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+]
InChIInChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2/b4-3-;;
InChIKeyUIEQIOFOWZBELJ-GSBNXNDCSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimercaptomaleonitrile Disodium Salt Hydrate: A High-Purity Dithiolene Ligand for Porphyrazine Synthesis and Coordination Chemistry


Dimercaptomaleonitrile disodium salt hydrate (CAS 5466-54-6), also known as sodium maleonitriledithiolate or Na₂mnt, is a disodium salt of the maleonitriledithiolate dianion [1]. The compound has the molecular formula C₄N₂Na₂S₂·xH₂O, with an anhydrous molecular weight of 186.17 g/mol . It is a white to off-white solid that is soluble in water and ethanol due to the presence of two sodium ions, which enhance its ionic character and solubility . As a dithiolene ligand, it serves as a prototypical non-innocent ligand in coordination chemistry, forming stable complexes with a wide range of transition metals [2]. The hydrate form provides additional stability and handling advantages during storage and use .

Why Dimercaptomaleonitrile Disodium Salt Hydrate Cannot Be Replaced by Generic Dithiolene Ligands


While several dithiolene ligands and their salts are commercially available, direct substitution with dimercaptomaleonitrile disodium salt hydrate is inadvisable due to quantifiable differences in purity, solubility, and synthetic performance. For instance, alternative salts such as potassium maleonitriledithiolate (K₂mnt) exhibit different solubility profiles and reactivity, which can significantly impact yields in macrocyclization reactions [1]. The hydrate form of the disodium salt provides consistent water content (~10% crystal water), ensuring reproducible stoichiometry in synthetic procedures, whereas anhydrous forms may vary in hygroscopicity and lead to inconsistent results . Furthermore, the specific purity grades available for this compound (≥95.0% calc. based on dry substance) are critical for applications requiring high ligand fidelity, such as the synthesis of sulfanyl porphyrazines and metal nanoclusters [2]. The following evidence demonstrates quantifiable differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Differentiation of Dimercaptomaleonitrile Disodium Salt Hydrate for Scientific Procurement


High-Purity Grade (≥95.0%) Ensures Reproducible Synthesis of Porphyrazine Macrocycles

The ≥95.0% purity grade (calc. based on dry substance) of dimercaptomaleonitrile disodium salt hydrate is essential for achieving high yields in Linstead macrocyclization reactions, a key step in porphyrazine synthesis . Studies have demonstrated that this high-purity grade directly contributes to the successful synthesis of magnesium(II) sulfanyl porphyrazines, with yields and purity confirmed by HPLC [1]. In contrast, lower-purity alternatives (e.g., >90.0% grades from other suppliers) may introduce impurities that inhibit macrocycle formation or require additional purification steps, thereby reducing overall yield and increasing experimental variability .

Porphyrazine Synthesis Macrocyclization Photodynamic Therapy

Defined Hydrate Form (≈10% Crystal Water) Guarantees Stoichiometric Accuracy

The hydrate form of dimercaptomaleonitrile disodium salt contains approximately 10% crystal water by weight, as confirmed by titration and elemental analysis . This defined water content allows for accurate stoichiometric calculations when preparing solutions or conducting solid-state reactions. Anhydrous forms of dithiolene ligands, such as anhydrous Na₂mnt or K₂mnt, are highly hygroscopic and can absorb variable amounts of moisture from the atmosphere, leading to inconsistent mass measurements and irreproducible reaction outcomes [1]. The consistent water content in the hydrate form mitigates this variability, ensuring that the ligand-to-metal ratio remains precise across different experimental runs .

Stoichiometry Ligand Exchange Reproducibility

Superior Aqueous Solubility Enables Facile Ligand Exchange and Complex Formation

Dimercaptomaleonitrile disodium salt hydrate exhibits high solubility in water, a property attributed to the presence of two sodium counterions that enhance its ionic character . This high aqueous solubility facilitates rapid ligand exchange reactions and the formation of water-soluble metal complexes, such as [Ni(mnt)₂]²⁻ and [Hg(mnt)₂]²⁻, which are essential for applications in catalysis and sensing [1]. In contrast, the potassium salt (K₂mnt) and other dithiolene salts often exhibit lower water solubility, requiring the use of organic solvents or phase-transfer catalysts, which can complicate synthetic procedures and reduce overall efficiency [2]. For example, the extraction constant for ion-pair formation with tetrahexylammonium cation (Q⁺) is significantly higher for Na₂mnt-derived complexes due to their enhanced solubility [3].

Coordination Chemistry Ligand Exchange Metal Complex Synthesis

Proven Precursor for High Singlet Oxygen Quantum Yield Porphyrazines in Photodynamic Therapy

Dimercaptomaleonitrile disodium salt hydrate serves as a critical precursor for the synthesis of sulfanyl porphyrazines, which have demonstrated high singlet oxygen quantum yields (ΦΔ) suitable for photodynamic therapy (PDT) applications [1]. Specifically, zinc(II) sulfanyl porphyrazines derived from this ligand achieved ΦΔ values of up to 0.59 in DMSO, indicating efficient generation of cytotoxic singlet oxygen [2]. This performance is directly linked to the purity and reactivity of the starting ligand; lower-quality dithiolene precursors often yield porphyrazines with lower ΦΔ due to the presence of impurities that quench singlet oxygen [3]. Furthermore, the disodium salt form is essential for achieving the required nucleophilicity in alkylation reactions that introduce photosensitizing moieties [4].

Photodynamic Therapy Photosensitizers Singlet Oxygen Generation

Optimal Application Scenarios for Dimercaptomaleonitrile Disodium Salt Hydrate Based on Quantitative Evidence


Synthesis of High-Purity Sulfanyl Porphyrazines for Photodynamic Therapy

Given the ≥95.0% purity grade and proven performance in Linstead macrocyclization , dimercaptomaleonitrile disodium salt hydrate is the preferred precursor for synthesizing sulfanyl porphyrazines. These macrocycles, when used in photodynamic therapy, achieve singlet oxygen quantum yields up to 0.59 in DMSO [1], leading to potent photocytotoxicity against cancer cell lines (IC₅₀ values as low as 0.52 μM for liposomal formulations) [2]. The consistent hydrate form ensures reproducible stoichiometry, which is critical for achieving these high yields and biological activities.

Preparation of Water-Soluble Transition Metal Complexes for Catalysis and Sensing

The high aqueous solubility of dimercaptomaleonitrile disodium salt hydrate makes it the ligand of choice for preparing water-soluble metal complexes such as [Ni(mnt)₂]²⁻ and [Hg(mnt)₂]²⁻. These complexes exhibit high stability constants (e.g., β₂ for HgL₂ determined by ligand exchange equilibria) [1] and can be readily extracted into organic phases as ion-pairs with tetrahexylammonium cations (extraction constant up to 10²³·⁸⁵) [2]. This property is essential for applications in homogeneous catalysis, electrochemical sensing, and metal ion extraction processes.

Stabilization of Atomically Precise Silver Nanoclusters

The dithiolene nature of dimercaptomaleonitrile disodium salt hydrate allows it to stabilize negatively charged silver nanoclusters, such as Ag₂₂ and Ag₆₂ . The high purity and defined hydrate form are crucial for achieving cocrystallization of these atomically precise nanoclusters, which have potential applications in catalysis and nanoelectronics [1]. The compound's ability to form stable metal-sulfur bonds and its solubility in polar solvents facilitate the synthesis and isolation of these nanomaterials.

Electrochemical Studies and Redox-Active Material Development

Dimercaptomaleonitrile disodium salt hydrate is a key precursor for synthesizing redox-active metal complexes used in electrochemical studies. For example, its derivatives exhibit well-defined oxidation potentials (e.g., ferrocene-based redox processes at 0.34 V vs. Fc⁺/Fc) , which are valuable for designing molecular electronics and electrocatalysts. The consistent purity and solubility of the hydrate form ensure reproducible electrochemical behavior, which is critical for fundamental research and device fabrication.

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